1-Bromo-2-(isobutoxymethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(isobutoxymethyl)pentane is an organic compound with the molecular formula C10H21BrO. It is a bromoalkane, specifically a brominated derivative of pentane, where a bromine atom is attached to the second carbon of the pentane chain, and an isobutoxymethyl group is attached to the same carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(isobutoxymethyl)pentane can be synthesized through the bromination of 2-(isobutoxymethyl)pentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(isobutoxymethyl)pentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (S_N2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions (E2) to form alkenes, where the bromine atom and a hydrogen atom are removed to form a double bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3).
Elimination Reactions: Common bases used for elimination reactions include potassium tert-butoxide (KOtBu) and sodium ethoxide (NaOEt).
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2-(isobutoxymethyl)-1-pentene.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(isobutoxymethyl)pentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or the formation of a double bond during elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
1-Bromopentane: A simple bromoalkane with a bromine atom attached to the first carbon of pentane.
1-Bromo-2-methylbutane: A bromoalkane with a bromine atom attached to the first carbon of 2-methylbutane.
Uniqueness: this compound is unique due to the presence of the isobutoxymethyl group, which imparts distinct chemical properties and reactivity compared to other bromoalkanes. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C10H21BrO |
---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
1-bromo-2-(2-methylpropoxymethyl)pentane |
InChI |
InChI=1S/C10H21BrO/c1-4-5-10(6-11)8-12-7-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
ISQYVXHHYPTBCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(COCC(C)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.